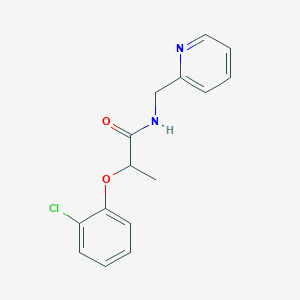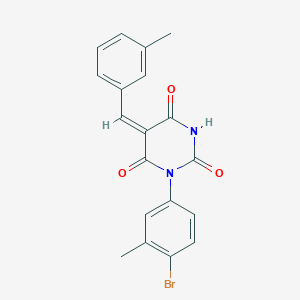
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as PPMP, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide inhibits the activity of sphingosine kinase 1, which is involved in the production of sphingosine-1-phosphate (S1P). S1P is a signaling molecule that regulates cell growth and survival. By inhibiting the activity of sphingosine kinase 1, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide reduces the production of S1P, which leads to the induction of cell death in cancer cells and the reduction of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to induce cell death in cancer cells and reduce the growth of tumors in animal models. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain in Alzheimer's disease. In diabetes, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to improve insulin sensitivity and glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has been shown to be effective in reducing the growth of tumors in animal models, making it a promising candidate for cancer therapy. However, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis and inflammatory bowel disease. Another direction is to develop more potent analogs of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide that have improved solubility and bioavailability. Furthermore, the mechanism of action of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide needs to be further elucidated to fully understand its effects on cell growth and survival. Overall, the study of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has the potential to lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide can be synthesized by the reaction of 2-chlorophenol with 2-pyridinemethanamine followed by the reaction with 2-chloro-N-(propan-2-yl)acetamide. The final compound is purified by column chromatography.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of sphingosine kinase 1, which is involved in the regulation of cell growth and survival. 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to induce cell death in cancer cells and reduce the growth of tumors in animal models. In Alzheimer's disease, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In diabetes, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to improve insulin sensitivity and glucose tolerance.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-8-3-2-7-13(14)16)15(19)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEONOGZSDESDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide](/img/structure/B6044676.png)

![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6044689.png)
![2-(benzyloxy)-N-[6-bromo-2-(2-hydroxy-3-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B6044692.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6044698.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B6044719.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6044725.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6044728.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)
![5-methyl-3H-pyrimido[4',5':3,4]pyrazolo[1,5-a]benzimidazol-4(5H)-one](/img/structure/B6044744.png)

![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)